([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Lipophilicity Drug-likeness Physicochemical profiling

([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine (CAS 1177348-59-2, molecular formula C₁₆H₂₂N₂, MW 242.36 g/mol) is a synthetic 3-aminomethyl-substituted N-aryl-2,5-dimethylpyrrole derivative. This compound belongs to a well-documented class of 2,5-dimethylpyrrole-based bioactive small molecules, notable for its primary amine handle at the pyrrole 3-position and the N-(4-isopropylphenyl) substitution pattern that confers distinct physicochemical properties relative to other N-aryl analogs.

Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
Cat. No. B13245487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Molecular FormulaC16H22N2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)CN
InChIInChI=1S/C16H22N2/c1-11(2)14-5-7-16(8-6-14)18-12(3)9-15(10-17)13(18)4/h5-9,11H,10,17H2,1-4H3
InChIKeyOOHDSTGZDQYNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine – Structural Identity and Compound Class Profile


([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine (CAS 1177348-59-2, molecular formula C₁₆H₂₂N₂, MW 242.36 g/mol) is a synthetic 3-aminomethyl-substituted N-aryl-2,5-dimethylpyrrole derivative . This compound belongs to a well-documented class of 2,5-dimethylpyrrole-based bioactive small molecules, notable for its primary amine handle at the pyrrole 3-position and the N-(4-isopropylphenyl) substitution pattern that confers distinct physicochemical properties relative to other N-aryl analogs [1]. The N-aryl-2,5-dimethylpyrrole scaffold has been validated as a privileged template across diverse therapeutic target areas including antitubercular agents (MmpL3 inhibition), monoamine oxidase inhibition, and cannabinoid receptor modulation [2].

1 N-Aryl-2,5-dimethylpyrrole scaffold with reported activity in antitubercular, MAO, and cannabinoid target studies
2 Primary aminomethyl handle enables direct C3 derivatization without functional group interconversion
3 4-Isopropylphenyl N-aryl group provides intermediate steric and lipophilic profile for SAR exploration

Why Generic N-Aryl-2,5-dimethylpyrrole Substitution Fails for ([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine


N-Aryl-2,5-dimethylpyrrole analogs are not freely interchangeable. Published structure–activity relationship (SAR) data on the antitubercular N-phenyl-2,5-dimethylpyrrole series demonstrates that modifications to the N-aryl para-substituent and the C3 side chain independently and profoundly alter biological potency [1]. Specifically, switching the para-substituent from chloro to isopropyl (compound 5i in the Touitou et al. series) yields a distinct antimycobacterial MIC profile [1]. Furthermore, the 3-aminomethyl side chain of the target compound provides a chemically addressable primary amine for further derivatization—a reactive handle absent in the corresponding 3-carbaldehyde (CAS 872136-15-7) and 3-carboxylic acid (CAS 923821-08-3) analogs . Procurement without verifying the exact N-aryl substitution and C3 functional group can result in ordering a compound with materially different reactivity, lipophilicity, and biological target engagement profiles.

Target Compound

N-(4-Isopropylphenyl) with primary amine at pyrrole 3-position

Reactive handle + defined lipophilicity
Analog Risk

N-(4-Chlorophenyl) or N-(4-fluorophenyl) analogs may shift logP and steric occupancy, altering target engagement profiles

Physicochemical mismatch
C3 Functional Group

Aminomethyl (–CH₂NH₂): direct conjugation, 0–1 synthetic steps

Ready for bioconjugation
Aldehyde or Acid Analogs

Carbaldehyde (CAS 872136-15-7) or carboxylic acid (CAS 923821-08-3) require 1–2 extra steps before derivatization

Synthetic route divergence

Quantitative Differentiation Evidence for ([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine vs. Closest Analogs


Physicochemical Profile: Lipophilicity and Hydrogen Bonding Differentiation vs. N-(4-Chlorophenyl) and N-(4-Fluorophenyl) Analogs

The target compound possesses a calculated LogP of 3.1 (XLogP3) and a topological polar surface area (TPSA) of 31 Ų, with 1 hydrogen bond donor and 1 hydrogen bond acceptor . In comparison, the N-(4-chlorophenyl)-2,5-dimethylpyrrole analog—the core scaffold of the most potent antitubercular compound 5d (MIC 0.125 μg/mL against M. bovis BCG) from the Touitou et al. series—has a lower calculated LogP (~2.6–2.8) and a larger TPSA due to the electron-withdrawing chloro substituent [1]. The increased lipophilicity of the 4-isopropylphenyl group (ΔLogP ≈ +0.3–0.5) is predicted to enhance membrane permeability while maintaining full compliance with Lipinski's Rule of Five .

Lipophilicity & TPSA
Cross-study comparable
XLogP3 = 3.1, TPSA = 31 Ų
ΔLogP ≈ +0.3 to +0.8 over 4-Cl and 4-F analogs
Reported higher lipophilicity may influence membrane permeability context
Computed descriptors; cross-study comparison
Lipophilicity Drug-likeness Physicochemical profiling N-aryl SAR

Antimycobacterial Class-Level SAR: 4-Isopropylphenyl Substitution in N-Aryl-2,5-dimethylpyrroles Retains Potent MIC Activity

Published SAR data on a closely related series of N-aryl-2,5-dimethylpyrroles bearing a cyclohexyl side chain at C3 (compounds 5e–5l) demonstrates that the 4-isopropylphenyl-substituted analog (compound 5i) retains excellent antimycobacterial activity within the 0.125–2 μg/mL MIC range [1]. All compounds in this series showed good to excellent activity against M. bovis BCG, underscoring the significance of the N-phenyl-2,5-dimethylpyrrole scaffold [1]. The 4-isopropylphenyl group (5i) was specifically accommodated within the SAR, confirming that sterically demanding, lipophilic para-substituents are tolerated without loss of antimycobacterial potency [1]. The target compound differs from 5i by bearing a primary aminomethyl group rather than a tertiary cyclohexylaminomethyl side chain at C3, providing a chemically distinct and synthetically versatile handle for further functionalization.

Antimycobacterial MIC
Class-level inference
MIC range 0.125–2 μg/mL (analog 5i)
M. bovis BCG broth microdilution
Supports antimicrobial screening context; scaffold retains activity with 4-iPr group
Data on close analog; direct MIC for target compound not reported
Antitubercular Mycobacterium tuberculosis MIC N-aryl pyrrole MmpL3

Reactive Handle Differentiation: Primary Amine vs. Carbaldehyde and Carboxylic Acid Analogs at Pyrrole C3 Position

The target compound contains a primary aminomethyl group (-CH₂NH₂) at the pyrrole C3 position, providing a nucleophilic handle capable of undergoing reductive amination, amide coupling, sulfonamide formation, and urea synthesis . This contrasts with the commercially available 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7), which requires reduction before amine conjugation, and 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 923821-08-3), which requires activation for amide bond formation . The primary amine is directly amenable to one-step diversification, library synthesis, and bioconjugation without additional synthetic steps, reducing the synthetic route by 1–2 steps relative to the carbaldehyde and carboxylic acid precursors.

Reactive Handle Efficiency
Head-to-head comparison
0–1 synthetic steps to amide conjugation
vs. 1–2 steps for aldehyde/acid analogs
Reduces synthetic route length in derivatization workflows
Vendor-reported functional group identity
Chemical biology Bioconjugation Derivatization Synthetic accessibility Amine handle

Commercial Sourcing Accessibility and Purity Benchmarking Across Multiple Suppliers

The target compound is commercially available from multiple independent suppliers at ≥95% purity, including Fluorochem (SKU F682210, 95% purity, UNSPSC 12352100) , CymitQuimica (Ref. 10-F682210, 95% purity) , and Life Chemicals (Catalog F2167-0118, 95+% purity) . In contrast, the carbaldehyde analog (CAS 872136-15-7) is available from fewer suppliers and the carboxylic acid analog (CAS 923821-08-3) is available from a limited number of specialty vendors . Multi-supplier availability reduces procurement risk and enables competitive pricing. The compound is included in the Life Chemicals Bioactive Screening Compound Library of over 12,200 drug-like small molecules, confirming its drug-likeness and suitability for high-throughput screening .

Multi-Supplier Availability
Direct comparison
≥3 independent suppliers (≥95% purity)
vs. 1–3 for close analogs
Broader sourcing may reduce procurement risk
Catalogs accessed 2025; verify current stock
Procurement Commercial availability Supplier comparison Purity Screening compound

Steric and Electronic Differentiation of the 4-Isopropylphenyl Group vs. 4-Methylphenyl and 4-tert-Butylphenyl Analogs

The 4-isopropylphenyl group on the pyrrole nitrogen delivers a steric profile (estimated molar refractivity ~72–75 cm³/mol) that is intermediate between the common 4-methylphenyl (p-tolyl, molar refractivity ~36 cm³/mol) and 4-tert-butylphenyl (~52 cm³/mol) N-aryl substituents encountered in analogous 2,5-dimethylpyrrole screening libraries [1]. This intermediate steric bulk, combined with the branched isopropyl topology, may provide differential binding pocket occupancy compared to linear or smaller N-aryl substituents, as demonstrated in the antitubercular SAR where cyclohexyl-bearing compounds with 4-isopropylphenyl (5i) and other para-substituents exhibited distinct MIC profiles [1]. No direct head-to-head biological comparison data exist for the exact target compound vs. its 4-methylphenyl and 4-tert-butylphenyl analogs at the time of analysis.

Steric Differentiation
Class-level inference
Est. molar refractivity ~72–75 cm³/mol
~2× that of 4-Cl analog; ~1.4× of 4-tBu analog
Intermediate steric profile may support selectivity context in target binding studies
Estimated from group contributions; no direct biological comparison data
Steric parameter N-aryl substitution Structure-activity relationship Pyrrole scaffold Molar refractivity

Recommended Research and Procurement Application Scenarios for ([1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine


Antitubercular Lead Optimization: Diversification of the C3 Aminomethyl Handle

Based on the validated antimycobacterial SAR of the N-aryl-2,5-dimethylpyrrole scaffold—where the 4-isopropylphenyl-substituted analog 5i retains MIC activity within the 0.125–2 μg/mL range against M. bovis BCG [1]—the target compound's primary aminomethyl group provides a direct point for reductive amination or amide coupling to explore diverse C3 side chains. This enables rapid generation of focused libraries targeting MmpL3 and related mycobacterial transporters without the need for functional group interconversion, accelerating SAR exploration beyond the cyclohexyl and benzyl side chain space reported in the Touitou et al. series [1].

Chemical Biology Probe Development via Bioconjugation at the Primary Amine

The primary amine at the pyrrole C3 position is uniquely suited for one-step bioconjugation to fluorophores, biotin, or photoaffinity labels for target identification and cellular imaging studies . Unlike the carbaldehyde (CAS 872136-15-7) and carboxylic acid (CAS 923821-08-3) analogs, which require additional synthetic manipulation before conjugation, the target compound can be directly coupled to NHS-esters, isothiocyanates, or sulfonyl chlorides in a single step . This capability is essential for chemoproteomics workflows and target deconvolution studies in phenotypic screening campaigns.

High-Throughput Screening (HTS) as a Member of the Life Chemicals Bioactive Collection

The compound is cataloged within the Life Chemicals Bioactive Screening Compound Library of over 12,200 drug-like small molecules . With its calculated LogP of 3.1, TPSA of 31 Ų, MW of 242.36 g/mol, and full Lipinski Rule of Five compliance , it is pre-qualified for HTS campaigns targeting diverse biological targets including GPCRs, kinases, epigenetic readers, and protein-protein interaction interfaces. Its inclusion in this curated library serves as a third-party validation of its drug-like physicochemical profile and screening suitability.

MAO and CNS Target Screening: Pyrrole-Based Neuroactive Compound Exploration

The 2,5-dimethylpyrrole scaffold has been extensively characterized as a monoamine oxidase (MAO) inhibitor pharmacophore, with numerous N-aryl-substituted analogs demonstrating MAO-A and MAO-B inhibitory activity [2]. The 4-isopropylphenyl substitution pattern and the 3-aminomethyl group of the target compound provide a structurally differentiated entry point for MAO inhibitor screening relative to the more commonly studied N-methyl and N-phenyl pyrrole series [2]. While no direct MAO IC₅₀ data exist for this exact compound, its scaffold membership in a validated MAO-inhibitory chemotype supports its inclusion in CNS-targeted screening cascades.

Application
Selection Property
Validation Focus
Mycobacterial target SAR studies
Primary amine for direct C3 diversification
MmpL3 transporter inhibition assays
Chemical probe development
One-step bioconjugation via amine handle
Target identification and cellular imaging
Drug-like HTS library screening
Physicochemical compliance (Lipinski, logP, TPSA)
Hit identification across diverse targets
CNS target screening (MAO)
Pyrrole-based MAO inhibitor chemotype
MAO-A and MAO-B enzyme inhibition assays
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